molecular formula C17H22N2O3 B3907207 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

Cat. No.: B3907207
M. Wt: 302.37 g/mol
InChI Key: MUADLIMMTRKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from alcohol groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-chlorophenyl)-2H-pyrrol-5-one: Similar structure but with a chlorine atom instead of a methyl group.

    3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-fluorophenyl)-2H-pyrrol-5-one: Similar structure but with a fluorine atom instead of a methyl group.

Uniqueness

The uniqueness of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group and the acetyl group provides unique properties that can be exploited in various applications.

Properties

IUPAC Name

3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-5-7-13(8-6-11)15-14(12(2)20)16(21)17(22)19(15)10-9-18(3)4/h5-8,15,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADLIMMTRKXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Reactant of Route 2
Reactant of Route 2
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Reactant of Route 3
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Reactant of Route 4
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Reactant of Route 6
Reactant of Route 6
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.